3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-4-fluoro-N-[4-(propan-2-yl)phenyl]benzamide
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Overview
Description
3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-4-fluoro-N-[4-(propan-2-yl)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a sulfamoyl group, and a fluorinated benzamide moiety, making it a unique molecule with diverse chemical properties.
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Result of Action
Some compounds with similar structures have shown potent growth inhibition properties against certain human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-4-fluoro-N-[4-(propan-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Sulfamoyl Group: This step involves the reaction of the benzodioxole intermediate with sulfamoyl chloride under basic conditions.
Coupling with Benzamide: The final step involves coupling the fluorinated intermediate with 4-(propan-2-yl)phenylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-4-fluoro-N-[4-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a thiol or amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler amine with a benzyl group, used in organic synthesis.
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Uniqueness
3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-4-fluoro-N-[4-(propan-2-yl)phenyl]benzamide is unique due to its combination of a benzodioxole ring, a sulfamoyl group, and a fluorinated benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylsulfamoyl)-4-fluoro-N-(4-propan-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5S/c1-15(2)17-4-7-19(8-5-17)27-24(28)18-6-9-20(25)23(12-18)33(29,30)26-13-16-3-10-21-22(11-16)32-14-31-21/h3-12,15,26H,13-14H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMGWTMFBJJERD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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